molecular formula C17H14O4S B11422425 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate

Cat. No.: B11422425
M. Wt: 314.4 g/mol
InChI Key: HYLNTTYZOQTKDW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate typically involves the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a cyclization reaction involving a phenyl-substituted thiol and a suitable carbonyl compound.

    Esterification: The resulting benzoxathiol intermediate is then esterified with 2-methylpropanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 2-methylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other benzoxathiol derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-methylpropanoate

InChI

InChI=1S/C17H14O4S/c1-10(2)16(18)20-12-8-13(11-6-4-3-5-7-11)15-14(9-12)22-17(19)21-15/h3-10H,1-2H3

InChI Key

HYLNTTYZOQTKDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC(=C2C(=C1)SC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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